10-Bromodecanol
Overview
Description
Synthesis Analysis
The synthesis of 10-Bromodecanol can be achieved through multiple methods, including the monobromination of decanol or the conversion of 10-bromodecanoic acid to 10-Bromodecanol through reduction processes. A notable method involves the high-selectivity monobromination of diol with aqueous HBr in toluene under microwave irradiation, as reported by Zhang et al. (2014). This method yielded 10-Bromodecanol with a selectivity of 95.2% and a yield of 53.5% (Zhang, Teng, et al., 2014).
Molecular Structure Analysis
The molecular structure of 10-Bromodecanol is characterized by a long carbon chain, making it a part of the fatty alcohol family, with a bromine atom at the tenth carbon. This structural arrangement imparts certain steric and electronic effects that influence its reactivity and physical properties. Detailed crystallographic studies, similar to those conducted on related brominated compounds, can provide insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and interaction of 10-Bromodecanol with other molecules.
Chemical Reactions and Properties
10-Bromodecanol participates in various chemical reactions, primarily due to the presence of the reactive bromine atom and the hydroxyl group. It can act as a precursor for further functionalization through nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the hydroxyl group allows for the formation of esters and ethers, expanding the compound's utility in synthesis. The work by Saikia et al. (2016) discusses the broad utility of bromo-organic compounds in organic synthesis, highlighting reactions such as bromination, cohalogenation, and catalysis, which could also be applicable to 10-Bromodecanol (Saikia, I., et al., 2016).
Scientific Research Applications
Summary of the Application
10-Bromodecanol has been used in the synthesis of (11 Z,13 Z)-11,13-hexadecadienal , which is the female sex pheromone of the navel orangeworm (Amyelois transitella) .
Results or Outcomes
Raw Material in Organic Synthesis
Summary of the Application
10-Bromodecanol is used as an important raw material and intermediate in organic synthesis . It can be used in the production of pharmaceuticals, agrochemicals, and dyestuff .
Results or Outcomes
Synthesis of Other Brominated Alcohols
Summary of the Application
10-Bromodecanol can be used as a starting material for the synthesis of other brominated alcohols . These brominated alcohols can then be used as intermediates in a variety of other chemical reactions .
Results or Outcomes
Synthesis of Esters
Summary of the Application
10-Bromodecanol can be used in the synthesis of esters . Esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the manufacture of detergents and cosmetics .
Results or Outcomes
Synthesis of Brominated Ethers
Summary of the Application
10-Bromodecanol can be used as a starting material for the synthesis of brominated ethers . These brominated ethers can then be used as intermediates in a variety of other chemical reactions .
Results or Outcomes
Synthesis of Brominated Alkenes
Summary of the Application
10-Bromodecanol can be used in the synthesis of brominated alkenes . Brominated alkenes are commonly used in a variety of applications, including as intermediates in organic synthesis .
Safety And Hazards
10-Bromodecanol is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
10-bromodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMUUBPTDRQQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068855 | |
Record name | 1-Decanol, 10-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromodecanol | |
CAS RN |
53463-68-6 | |
Record name | 10-Bromo-1-decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53463-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decanol, 10-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanol, 10-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decanol, 10-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-bromodecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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